
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(phenylamino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Modes of Action and Synthesis
Herbicide Action and Synthesis : The study of pyridazinone compounds, including similar structures, highlights their utility as herbicides. For example, certain pyridazinone derivatives inhibit photosynthesis in plants, contributing to their phytotoxicity. This mechanism is akin to other known herbicides, such as atrazine. Additionally, modifications to the pyridazinone structure can enhance biological properties, such as resistance to metabolic detoxification and interference with chloroplast development (Hilton et al., 1969).
Novel Syntheses of Derivatives : Research into the condensation of pyridazinone compounds with aromatic aldehydes has led to the creation of novel derivatives with potential pharmacological applications. These syntheses explore the versatility of pyridazinone frameworks for generating compounds with diverse biological activities (El-Gaby et al., 2003).
Biological Activity
Analgesic and Anti-inflammatory Agents : The synthesis of Mannich bases of arylpyridazinones demonstrates their potential as analgesic and anti-inflammatory agents. Certain derivatives have shown promising results in preclinical models, outperforming standard drugs like acetylsalicylic acid in analgesic activity tests. This indicates the potential for pyridazinone derivatives in developing new pain management and anti-inflammatory medications (Gökçe et al., 2005).
Antiviral and Antitumoral Activity : The creation of triazole analogues of piperazine, including structures similar to the query compound, has shown significant antibacterial activity against human pathogens. This suggests a potential application in combating bacterial infections and indicates the broader antimicrobial potential of such compounds (Nagaraj et al., 2018).
Anticonvulsant Agents : Derivatives designed as sodium channel blockers have demonstrated anticonvulsant properties, with some showing higher protective indices than standard drugs like phenytoin. This highlights the potential of pyridazinone and triazine derivatives in the development of new treatments for epilepsy and related disorders (Malik & Khan, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . They are known to interact with various targets, including Heat Shock Protein 90 (HSP90), a promising anticancer drug target .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . They bind to their targets, such as HSP90, through hydrogen bond and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to lead to the degradation of client proteins by the ubiquitin–proteasome pathway . This process disrupts protein homeostasis in cancer cells, leading to cell death.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines . They have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Properties
IUPAC Name |
(2-anilinophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c32-23(19-8-4-5-9-20(19)26-18-6-2-1-3-7-18)30-14-12-29(13-15-30)21-10-11-22(28-27-21)31-17-24-16-25-31/h1-11,16-17,26H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRDEZXMGREIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
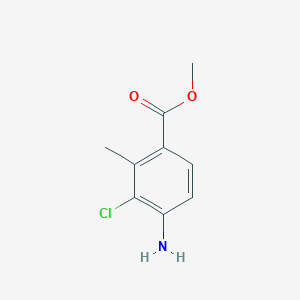
![3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2755492.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2755494.png)
![N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide](/img/structure/B2755496.png)
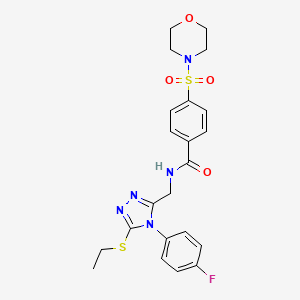


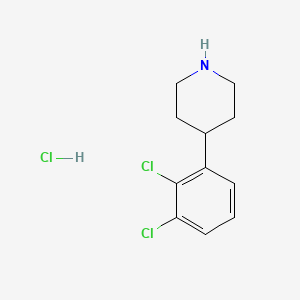
![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2755507.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2755508.png)
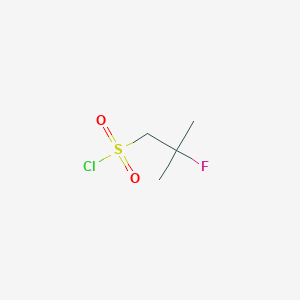
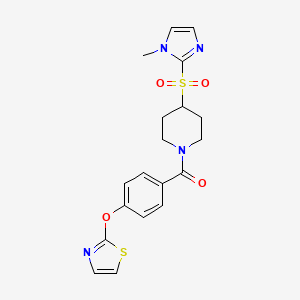
![(4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2755513.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2755514.png)
